2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone
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Overview
Description
2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are a family of transporters that facilitate the movement of lactate and other monocarboxylates across cell membranes. These transporters are overexpressed in many types of cancer cells, making them a promising target for cancer therapy.
Mechanism of Action
The mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone involves the inhibition of MCTs. MCTs are overexpressed in many types of cancer cells, allowing them to take up lactate and other monocarboxylates that are produced as a result of the Warburg effect. The Warburg effect is a metabolic adaptation that allows cancer cells to generate ATP through glycolysis even in the presence of oxygen. By inhibiting MCTs, this compound prevents cancer cells from taking up lactate and other monocarboxylates, which impairs their ability to generate ATP and grow.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase glucose uptake and lactate production in normal cells, which could have implications for the treatment of metabolic disorders such as diabetes. This compound has also been shown to have a protective effect on the heart, reducing myocardial injury in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to optimize its properties for specific applications. One limitation is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are several potential future directions for research on 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone. One direction is to further explore its potential as a cancer therapy, including in combination with other therapies. Another direction is to investigate its effects on metabolic disorders such as diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone involves several steps, starting with the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form 2-(2-oxoethyl)benzothiazole. This intermediate is then reacted with 4-methoxyphenylacetic acid to form 2-(4-methoxyphenyl)thiazol-4-yl-2-oxoethyl acetate. The final step involves the reaction of this intermediate with 1-(2-azepanyl)-2-bromoethanone to form this compound.
Scientific Research Applications
2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone has been extensively studied as a potential cancer therapy. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-17-8-6-15(7-9-17)18-5-3-2-4-10-23(18)19(24)13-16-14-22-11-12-26-20(22)21-16/h6-9,11-12,14,18H,2-5,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNPLSLBJQSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)CC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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